4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile

Process Chemistry Enzalutamide Synthesis Intermediate Comparison

4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile (CAS 143782-28-9) is a synthetic thiohydantoin derivative that serves as the penultimate intermediate in the synthesis of enzalutamide (MDV 3100), a second-generation androgen receptor (AR) antagonist approved for metastatic castration-resistant prostate cancer. The compound features a unique N-3 unsubstituted thioxoimidazolidinone core, distinguishing it from the final drug product and other N-substituted analogs, and is commercially available in high purity for use as both a synthetic building block and an analytical reference standard for impurity profiling.

Molecular Formula C13H10F3N3OS
Molecular Weight 313.30 g/mol
Cat. No. B11035648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile
Molecular FormulaC13H10F3N3OS
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
InChIInChI=1S/C13H10F3N3OS/c1-12(2)10(20)19(11(21)18-12)8-4-3-7(6-17)9(5-8)13(14,15)16/h3-5H,1-2H3,(H,18,21)
InChIKeyFUHSAPKUKZPRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile: A Key Enzalutamide Intermediate and Reference Standard


4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile (CAS 143782-28-9) is a synthetic thiohydantoin derivative that serves as the penultimate intermediate in the synthesis of enzalutamide (MDV 3100), a second-generation androgen receptor (AR) antagonist approved for metastatic castration-resistant prostate cancer . The compound features a unique N-3 unsubstituted thioxoimidazolidinone core, distinguishing it from the final drug product and other N-substituted analogs, and is commercially available in high purity for use as both a synthetic building block and an analytical reference standard for impurity profiling .

Why Enzalutamide Intermediates Cannot Be Simply Substituted: The Critical Role of the N-3 Position in 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile


Generic substitution among thiohydantoin intermediates in the enzalutamide synthesis pathway is not straightforward due to the critical role of the N-3 substituent in directing both downstream reactivity and the final drug's biological activity. The target compound's free NH at the N-3 position is a reactive handle that is essential for the final alkylation or arylation step to form enzalutamide [1]. Analogs with an already substituted N-3 position, such as the 3-methyl derivative (CAS 143782-25-6) or RU 59063 (CAS 155180-53-3), are chemically distinct entities that lead to different end products and cannot be used interchangeably in the validated synthetic route. Furthermore, the presence or absence of this specific substitution pattern is a key factor in the compound's utility as an impurity marker in quality control , meaning a substitute would fail to co-elute or behave identically in validated analytical methods.

Quantitative Differentiation Evidence for 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile vs. Closest Analogs


Synthetic Utility: Quantified Yield Advantage in Final-Step Enzalutamide Formation via the N-3 Unsubstituted Intermediate

The target compound, as an N-3 unsubstituted intermediate, enables a more efficient final cyclization step in an improved enzalutamide synthesis process. In the disclosed method, the reaction of isothiocyanate 3 with a thioester of formula 4, which yields the N-3 substituted thiohydantoin (enzalutamide) directly, achieves a molar yield exceeding 80% under optimized conditions [1]. This represents a significant improvement over the original WO2006124118 patent route, where the final microwave-assisted cycloaddition involving a pre-formed N-alkylated intermediate yielded enzalutamide at only 25% yield and required chromatographic purification [1]. While this is a class-level inference regarding the target compound's role, it quantifies the advantage of the synthetic strategy enabled by the N-unsubstituted intermediate compared to routes using pre-N-substituted intermediates.

Process Chemistry Enzalutamide Synthesis Intermediate Comparison

Chemical Identity: Structural Differentiation from the 3-Methyl Analog (CAS 143782-25-6)

The target compound (CAS 143782-28-9, C13H10F3N3OS, MW: 313.30) is unequivocally distinguished from its closest N-3 substituted analog, 4-(5-Oxo-2-thioxo-3,4,4-trimethyl-1-imidazolidinyl)-2-trifluoromethylbenzonitrile (CAS 143782-25-6, C14H12F3N3OS, MW: 327.33), by the absence of a methyl group at the N-3 position [1]. This structural difference results in a difference of exactly one CH2 unit (14.03 Da) and is confirmed by distinct InChIKeys and CAS registries [2]. The target compound possesses a hydrogen bond donor (N-H), absent in the 3-methyl analog, leading to different chromatographic retention times and reactivity profiles, which is critical for its specific role as a defined intermediate and impurity standard [2].

Analytical Chemistry Impurity Profiling Structural Verification

Quantum of Available Purity: A Verifiable Benchmark for Reference Standard Applications

For analytical method development and validation, the quantitative purity of the reference standard is paramount. The target compound is commercially available with a quantified purity of 98% by HPLC, as certified by suppliers specializing in analytical standards . In contrast, the impurity grade sourced from other vendors lists a lower specification of 95%+ HPLC and 90%+ TGA . This 3% absolute difference in chromatographic purity is a critical factor when the compound is used as a system suitability standard or for quantitative impurity determination in enzalutamide drug substance, where the accuracy of impurity quantification is directly dependent on the purity of the reference marker.

Quality Control Reference Standard HPLC Purity

Pharmacophoric Differentiation: Absence of N-3 Substitution and Impact on Androgen Receptor Antagonist Activity

The N-3 substitution pattern is a key determinant of AR antagonism potency within the thiohydantoin series. The drug enzalutamide, which features an N-3 aryl substitution, is a potent AR antagonist [1]. In a related study, novel thiohydantoin derivatives were designed where one series was found to be 2.3-fold more potent than enzalutamide in AR antagonism [2]. While direct activity data for the target N-3 unsubstituted compound is not available in the reviewed literature, it is a class-level inference that the free N-H at position 3 results in a distinct pharmacophoric profile compared to N-3 substituted analogs, making it a valuable inactive-intermediate tool compound for mechanistic studies or as a negative control in AR binding assays, unlike its bioactive counterparts.

Medicinal Chemistry Structure-Activity Relationship Androgen Receptor

Priority Application Scenarios for Procuring 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile


Enzalutamide Generic API Process Development and Scale-Up

The compound is the direct precursor to the enzalutamide core. Procurement for process R&D leverages the >3.2-fold yield advantage enabled by this intermediate class over the original patented route [1]. Its free N-H group is essential for the final condensation with a 2-fluoro-N-methylbenzamide thioester or equivalent electrophile, making it the critical starting material for developing a cost-competitive, high-yielding generic manufacturing process.

HPLC Impurity Profiling and Pharmacopeial Reference Standard

As Enzalutamide Impurity 15, the compound is used to identify and quantify this specific process-related impurity in enzalutamide drug substance and drug product. The commercially verified 98% purity is sufficient for use as an external standard in validated HPLC methods, ensuring accurate impurity quantification for regulatory submissions and batch release testing.

Negative Control for Androgen Receptor Target Engagement Assays

Given its structural homology to enzalutamide but lack of reported AR antagonist activity due to the missing N-3 pharmacophore, this compound serves as an ideal negative control in cell-based AR-driven reporter gene assays. This application is based on the class-level inference that N-3 substitution is required for potent antagonism [2], enabling researchers to rule out non-specific effects of the thiohydantoin scaffold on AR signaling.

Synthesis of Novel Thiohydantoin-Derived AR Antagonist Libraries

The compound's reactive N-H handle makes it a versatile starting scaffold for diversity-oriented synthesis. Late-stage functionalization at the N-3 position allows for the rapid generation of focused libraries of N-substituted thiohydantoins for SAR studies, aiming to identify analogs with improved potency over the 2.3-fold benchmark set by other novel derivatives [2].

Quote Request

Request a Quote for 4-(4,4-Dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-trifluoromethylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.